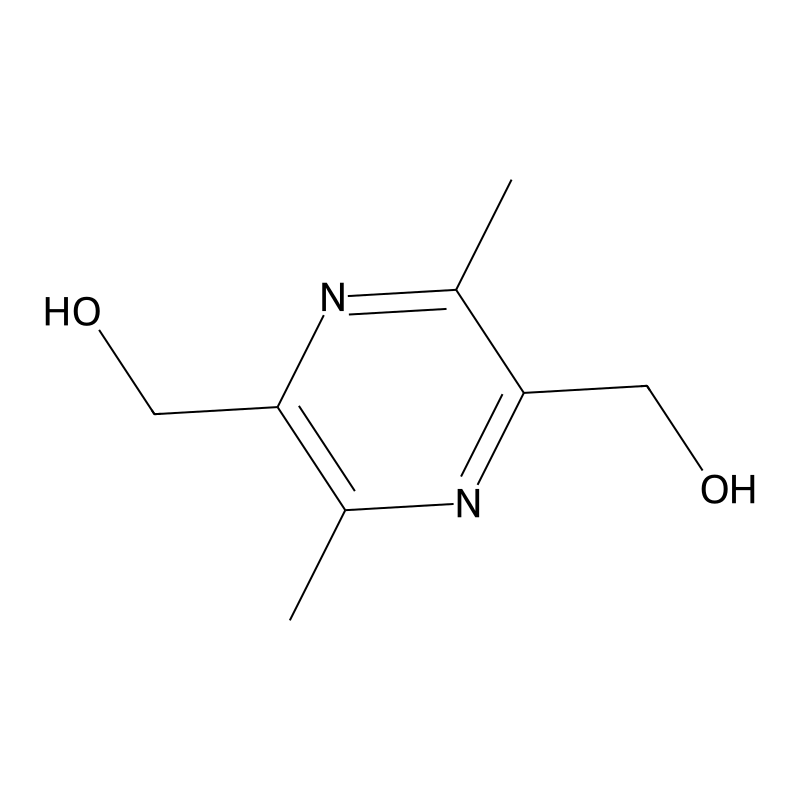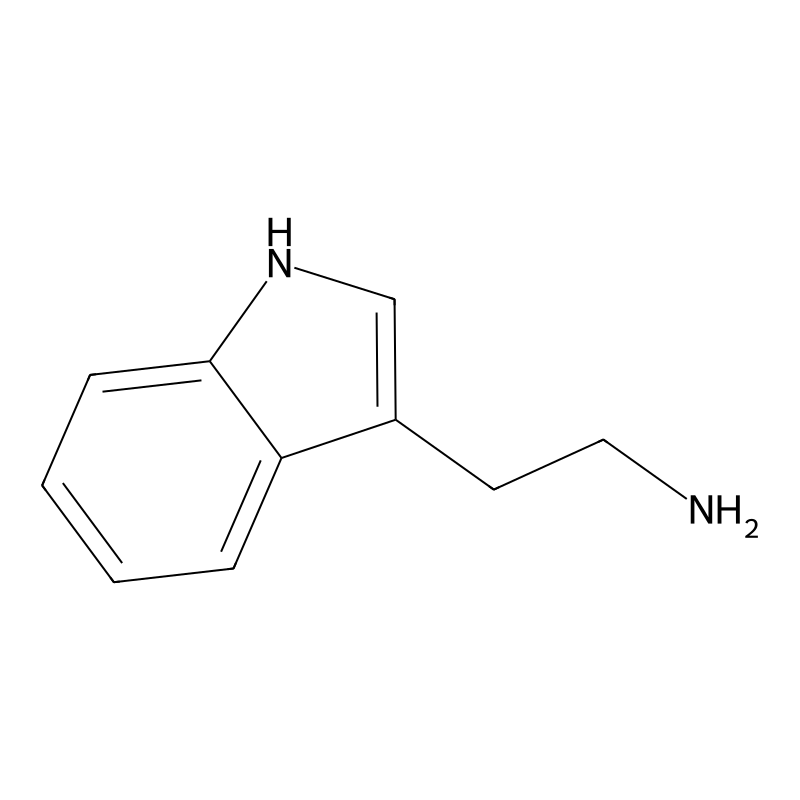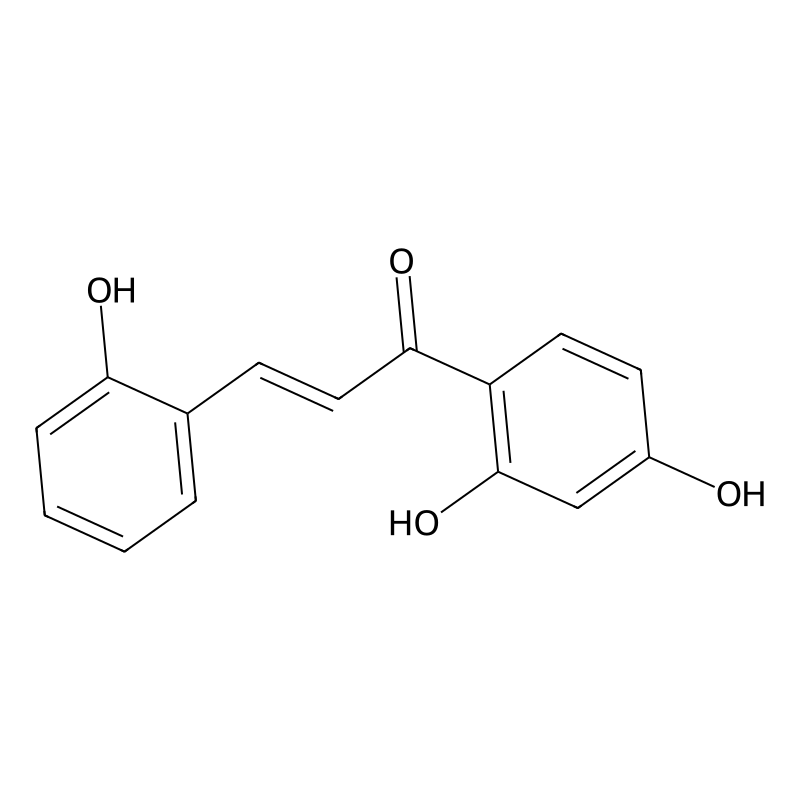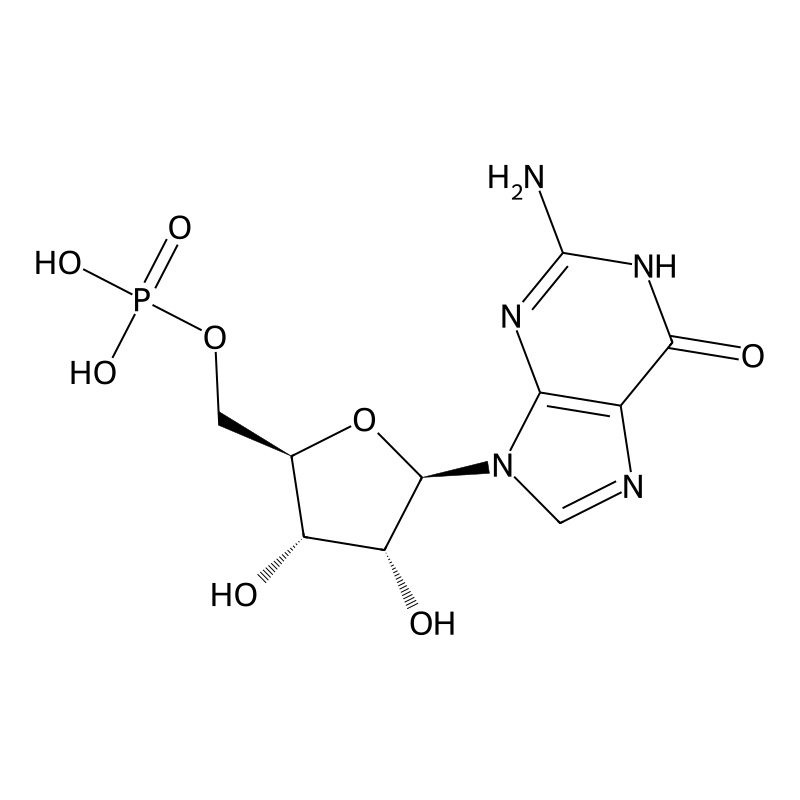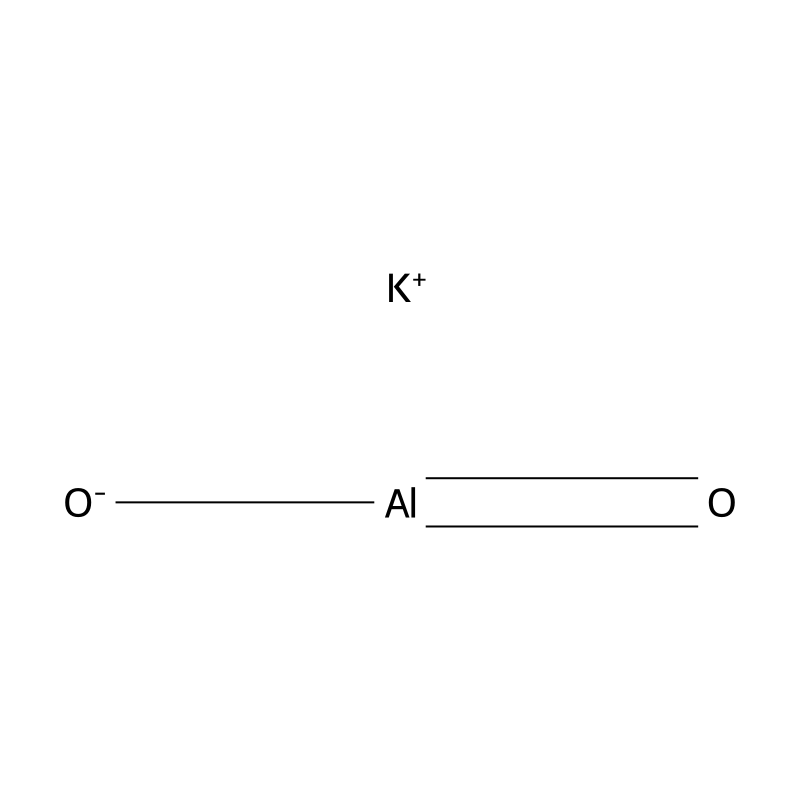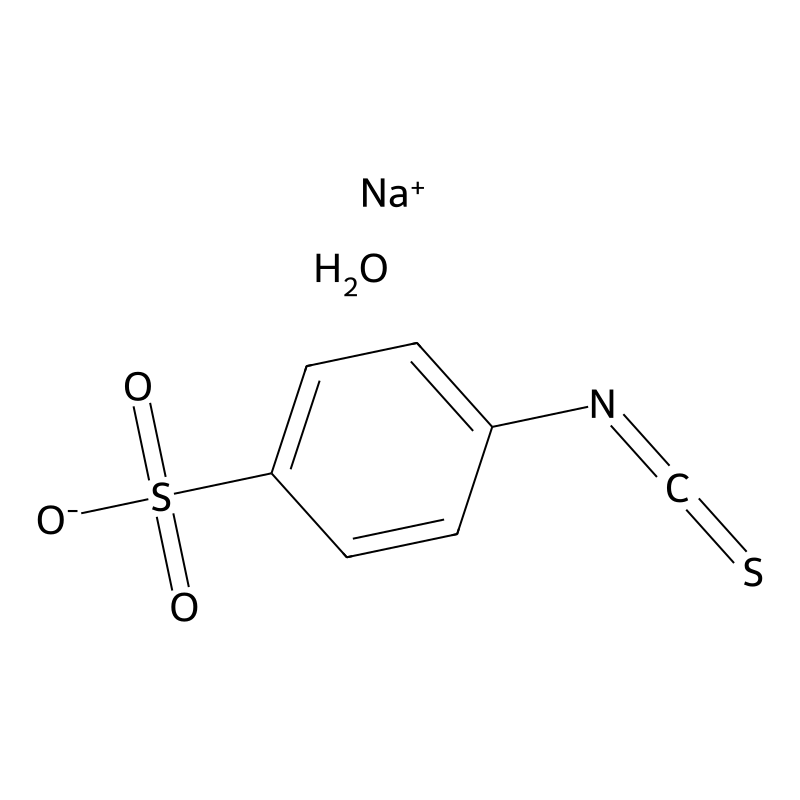Pectic acid, sodium salt
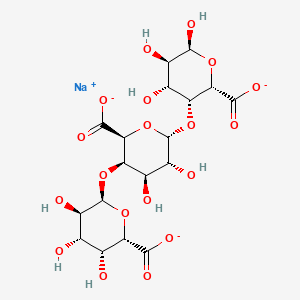
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Food Science and Technology
- Gelling and thickening agent: SPG's ability to form gels makes it a potential natural thickener and gelling agent in food products. Research suggests it can be used in low-sugar jams, jellies, and other applications where texture modification is desired.
- Encapsulation and delivery systems: Due to its biocompatible nature, SPG is being explored for encapsulating and delivering food additives, flavors, and nutraceuticals. Studies have shown its potential for controlled release of bioactive compounds [].
Drug Delivery and Biomedicine
- Drug carrier and targeting: SPG's ability to interact with specific receptors in the body makes it a candidate for targeted drug delivery. Research suggests it can be used to deliver drugs to specific tissues or cells [].
- Biocompatible scaffolds for tissue engineering: SPG's biodegradability and ability to form hydrogels makes it a potential material for creating scaffolds for tissue engineering applications [].
Environmental Science and Agriculture
- Metal biosorption: SPG's ability to bind with metal ions makes it a potential biosorbent for heavy metal removal from water and wastewater. Research suggests it can be used for remediation of contaminated environments.
- Plant disease control: SPG is a natural component of plant cell walls and plays a role in plant defense mechanisms. Studies are exploring its potential as a biocontrol agent against plant pathogens.
Pectic acid, sodium salt, also known as polygalacturonic acid sodium salt, is a water-soluble polymer derived from pectin, primarily found in ripe fruits and certain vegetables. It is formed through the enzymatic degradation of pectin, where pectinase acts on protopectin during fruit ripening. In overripe fruits, the enzyme pectic methyl esterase converts pectin into pectic acid, which is characterized by its transparent gelatinous form . This compound consists of a linear chain of galacturonic acid units linked by α-(1→4) glycosidic bonds, with sodium ions replacing the hydrogen ions from the carboxyl groups, enhancing its solubility in water .
SPG exhibits various functionalities depending on its application:
- Gelling agent: SPG forms gels in the presence of calcium ions (Ca2+). This property is used in food science as a thickener and stabilizer in jams, jellies, and other food products [].
- Drug delivery: SPG nanoparticles can be used as drug carriers due to their biocompatibility and ability to target specific tissues [].
- Esterification: The carboxyl groups can react with alcohols to form esters, which can modify the physical properties of the compound.
- Salt Formation: Pectic acid can react with bases to form salts, such as sodium pectate, enhancing its solubility and stability in aqueous solutions.
- Metal Ion Binding: Pectic acid has a high affinity for divalent metal ions (e.g., calcium), which can lead to gel formation when mixed with these ions .
Pectic acid exhibits several biological activities:
- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.
- Prebiotic Effects: Pectic acid may promote the growth of beneficial gut bacteria, thereby supporting digestive health.
- Antimicrobial Activity: Some studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for food preservation and safety applications .
Pectic acid, sodium salt has diverse applications across various industries:
- Food Industry: Used as a gelling agent and stabilizer in jams, jellies, and sauces.
- Pharmaceuticals: Employed as an excipient in drug formulations due to its biocompatibility and ability to form gels.
- Agriculture: Acts as a soil conditioner and plant growth promoter by enhancing nutrient availability and retention in soil .
- Cosmetics: Utilized in skincare products for its moisturizing properties.
Research on interaction studies involving pectic acid indicates its potential in various contexts:
- Metal Ion Interaction: Pectic acid forms complexes with metal ions, which can be beneficial in bioremediation processes for heavy metal removal from contaminated environments.
- Drug Interaction: Studies have explored how pectic acid can affect the bioavailability of certain drugs when used as an excipient .
Pectic acid shares similarities with several other compounds derived from polysaccharides. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Solubility | Unique Features |
|---|---|---|---|
| Pectic Acid | Linear polysaccharide | Water-soluble | Forms gels with divalent cations |
| Pectin | Branched polysaccharide | Water-soluble | Contains methoxyl groups; used for gelling |
| Alginate | Linear polysaccharide | Water-soluble | Derived from brown algae; forms gels with calcium |
| Carrageenan | Sulfated polysaccharide | Water-soluble | Extracted from red seaweeds; used for thickening |
| Cellulose | Linear polysaccharide | Insoluble | Structural component of plant cell walls |
Pectic acid is unique due to its ability to form gels specifically with divalent cations like calcium, which is not a characteristic shared by all similar compounds. Its role as a prebiotic and antioxidant further distinguishes it within this group.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
